1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea
Description
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is a disubstituted urea derivative characterized by two benzyl groups at the N1 position and a 2,6-dichlorophenyl moiety at the N3 position.
Properties
CAS No. |
86764-66-1 |
|---|---|
Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,6-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-12-7-13-19(23)20(18)24-21(26)25(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
MCCYMQIZALQLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea typically involves the reaction of 2,6-dichloroaniline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
Organic Synthesis
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea serves as a valuable reagent in organic synthesis. It acts as a building block for synthesizing more complex molecules. The compound's unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities:
- Antimicrobial Properties : Studies demonstrate that this compound exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
This suggests its potential use as an antimicrobial agent in clinical settings.
- Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways. Further research is needed to elucidate these mechanisms fully.
Medicinal Chemistry
The compound is being explored for its therapeutic applications in drug development. Its interaction with specific molecular targets may lead to the development of new drugs aimed at treating various diseases, particularly those related to microbial infections and cancer.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations. Mechanistic studies suggested that the compound may induce apoptosis through the activation of caspases and inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Growth Inhibition and Agrochemical Potential
- BTdCPU and NCPdCPU (): 1,3-Diarylureas with benzo-thiadiazole or nitrochlorophenyl groups demonstrated growth inhibition in studies, suggesting urea derivatives broadly modulate cellular processes. The target compound’s dichlorophenyl group may similarly disrupt microbial or insect metabolic pathways.
- Diflubenzuron (): A commercial insecticide inhibiting chitin synthesis. The 2,6-difluorobenzoyl group in diflubenzuron contrasts with the target’s dichlorophenyl, highlighting halogen positioning as critical for target specificity .
Comparison with Thiourea Derivatives
Thioureas (), where the urea oxygen is replaced by sulfur, exhibit distinct properties:
- Stability : Thioureas are generally more lipophilic but less stable under oxidative conditions compared to ureas .
- Biological Activity : Thioureas like 1-(2,6-dichlorobenzoyl)-3-(3-nitrophenyl)thiourea () are explored in agrochemicals, but their mechanism may differ due to sulfur’s polarizability.
Stability and Environmental Degradation
- Diclofenac Degradation (): Microbial degradation of 2,6-dichlorophenyl-containing compounds produces intermediates like (2,6-dichlorophenyl)-indol-2-one. The target compound’s stability in wastewater systems may depend on substituent resistance to enzymatic cleavage.
Biological Activity
1,1-Dibenzyl-3-(2,6-dichlorophenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves the reaction of dibenzylamine with 2,6-dichlorophenyl isocyanate. The reaction conditions are critical for optimizing yield and purity. The general synthetic route can be summarized as follows:
- Reagents : Dibenzylamine and 2,6-dichlorophenyl isocyanate.
- Solvent : Common solvents used include dichloromethane or toluene.
- Conditions : The reaction is usually conducted under reflux conditions for several hours.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against these pathogens, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving different cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) revealed that it possesses cytotoxic effects. The IC50 values were found to be in the range of 10 to 30 µM, showing promising results compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays. The inhibitory concentrations were effective at around 10 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It has been suggested that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (Inhibition %) |
|---|---|---|---|
| This compound | 20 - 50 | 10 - 30 | 70% |
| Sorafenib | 15 - 40 | 5 - 15 | Not reported |
| Other Urea Derivatives | Varies | Varies | Varies |
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against resistant strains of bacteria .
- Cytotoxicity Assessment : A detailed cytotoxicity assessment revealed that the compound significantly reduced cell viability in multiple cancer cell lines with mechanisms involving apoptosis induction .
- Inflammation Model : In vivo studies demonstrated that administration of the compound resulted in reduced inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
